2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid
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Overview
Description
2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid: is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid involves the construction of the sultam ring. One method involves reacting the starting material with phenylmethanesulfonyl chloride in the presence of triethylamine, followed by cyclization to form the sultam ring . Another approach uses transition-metal-free reaction conditions where arylamines react with elemental sulfur and carbon dioxide to form thiazolidin-2-ones and 1,3-thiazinan-2-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid is used in proteomics research due to its ability to interact with proteins and peptides
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studying protein interactions and functions.
Medicine: Potential use in drug development and therapeutic research.
Industry: As a chemical intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with amino acid residues, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2-ones: These compounds share a similar thiazolidine ring structure and have comparable chemical properties.
1,3-Thiazinan-2-ones: These compounds also contain a thiazinane ring and exhibit similar reactivity.
Uniqueness
2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid is unique due to its specific sultam ring structure, which imparts distinct chemical and biological properties. Its ability to interact with proteins and peptides makes it valuable in proteomics research and other scientific applications.
Properties
IUPAC Name |
2-(1,1-dioxothiazinan-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-17(12,15)16/h1-2,5-6H,3-4,7-8H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGHPFNNZIONQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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